

Application Notes and Protocols for the Analytical Detection of Phorate Sulfone

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Compound of Interest

Compound Name: *Phorate sulfone*

Cat. No.: *B129980*

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These application notes provide detailed methodologies for the detection and quantification of **phorate sulfone**, a major metabolite of the organophosphate insecticide phorate. The protocols outlined below are established on chromatographic and enzyme-inhibition-based assays, offering a range of options from highly sensitive and specific confirmatory analysis to rapid screening.

Introduction

Phorate is a systemic and contact insecticide that, upon application, undergoes metabolic oxidation to form more persistent and toxic metabolites, including phorate sulfoxide and **phorate sulfone**.^{[1][2]} Due to their toxicity and potential to accumulate in the food chain, monitoring for these residues in environmental and biological matrices is crucial for food safety and toxicological studies.^{[1][3]} Phorate and its metabolites function by inhibiting acetylcholinesterase, an enzyme critical for nerve function.^[3] This document details analytical methods for the accurate detection of **phorate sulfone**.

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the gold standards for the definitive identification and quantification of **phorate sulfone**.^{[1][4][5]} These methods offer high sensitivity and selectivity.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like **phorate sulfone**.

Quantitative Data Summary

Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Linearity (mg/L)	Reference
Radish	Dispersive Solid Phase Extraction-GC-MS	0.001-0.003	0.003-0.01	89.2-116	0.005-0.5	[6]
Water	GC/Chemical Ionization MS	-	-	-	-	[4]
Viscera	GC-EI-MS	-	-	-	-	[1]

Experimental Protocol: GC-MS Analysis of **Phorate Sulfone** in Radish[6]

1. Sample Preparation (Matrix Dispersive Solid Phase Extraction)

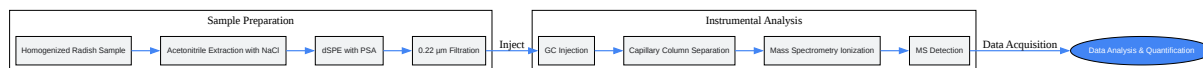
- Weigh 10 g of homogenized radish sample.
- Add 10 mL of acetonitrile and 4 g of sodium chloride.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take the supernatant (acetonitrile layer) and add 100 mg of primary secondary amine (PSA) for cleanup.
- Vortex for 30 seconds and centrifuge.

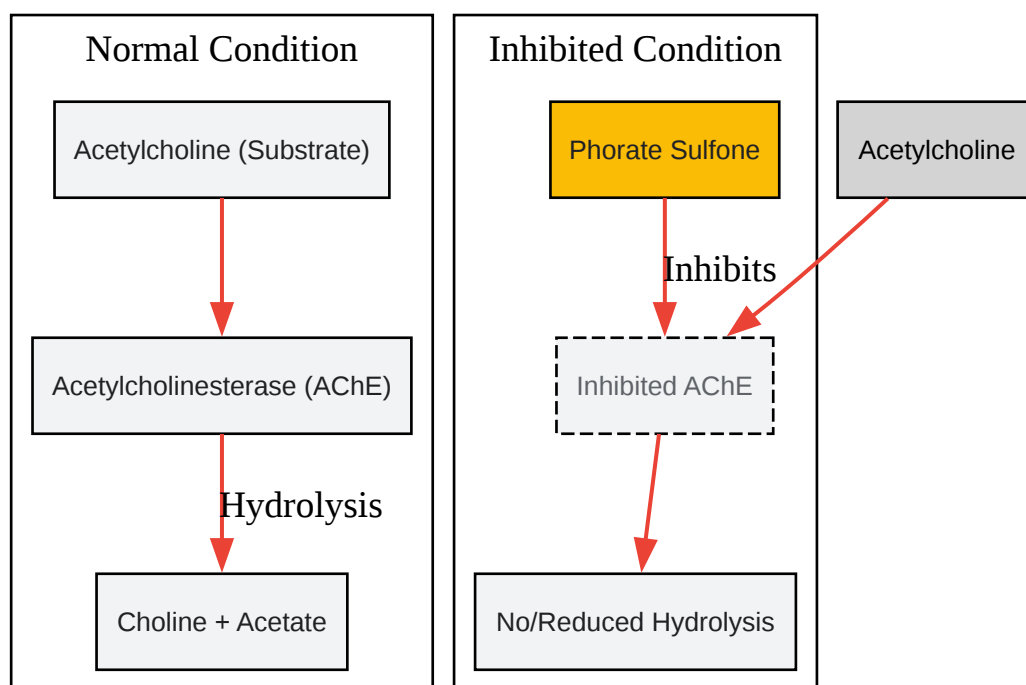
- Filter the supernatant through a 0.22 μm syringe filter into a GC vial.

2. GC-MS Instrumental Analysis

- GC Column: DB-1MS nonpolar quartz capillary column.
- Ion Source Temperature: 230°C.
- Transmission Line Temperature: 280°C.
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- MS Detection: Selected Ion Monitoring (SIM) or full scan mode.

Workflow Diagram: GC-MS Analysis





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